4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of fused heterocyclic derivatives featuring a pyrrolo[3,4-d]pyrimidine-dione core. The nitro group at the 4-position of the phenyl ring and the propyl substituent at the 6-position distinguish this compound from structurally related analogs, which often vary in substituent electronic properties, steric bulk, and biological target specificity.
Properties
IUPAC Name |
4-(4-nitrophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-2-7-18-8-11-12(14(18)20)13(17-15(21)16-11)9-3-5-10(6-4-9)19(22)23/h3-6,13H,2,7-8H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYBWUZBKPPATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrrole derivative and perform a series of reactions, including nitration, alkylation, and cyclization, to build the desired structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be crucial to achieving the desired product efficiently.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione contains:
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A partially saturated pyrrolo[3,4-d]pyrimidine core.
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Two dione (keto) groups at positions 2 and 5.
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A 4-nitrophenyl substituent at position 4.
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A propyl chain at position 6.
Key reactivity drivers:
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The nitro group on the phenyl ring is electron-withdrawing, influencing electrophilic substitution patterns.
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The dione groups are susceptible to nucleophilic attack or tautomerization.
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The tetrahydro-pyrrolopyrimidine framework may undergo ring-opening or functionalization under acidic/basic conditions .
Reduction of the Nitro Group
The 4-nitrophenyl substituent can be reduced to an aromatic amine under catalytic hydrogenation or chemical reducing agents. This reaction is critical for modifying bioactivity or further functionalization.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitro → Amine reduction | H₂/Pd-C in ethanol, 25°C, 4h | 4-(4-Aminophenyl)-6-propyl-pyrrolopyrimidinedione | |
| NaBH₄/CuCl₂ in THF, reflux, 6h | Partial reduction observed |
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This transformation is pivotal in medicinal chemistry for enhancing water solubility or enabling conjugation .
Nucleophilic Reactions at the Dione Moieties
The 2,5-dione groups react with nucleophiles (e.g., amines, hydrazines) to form imine derivatives or hydrazones, which are intermediates for further heterocyclic synthesis.
| Reagent | Product | Application | Reference |
|---|---|---|---|
| Hydrazine hydrate | 2,5-Dihydrazone derivative | Anticancer agent precursors | |
| Primary amines | Bis-imine adducts | Chelation or polymer synthesis |
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The dione’s keto-enol tautomerism enables pH-dependent reactivity, favoring enolate formation under basic conditions .
Electrophilic Aromatic Substitution
The 4-nitrophenyl group directs electrophiles to the meta position due to its electron-withdrawing nature. Halogenation or sulfonation reactions require harsh conditions.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, 80°C, 12h | 3-Bromo-4-nitrophenyl derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Limited due to existing nitro group |
Enzyme Inhibition and Biochemical Interactions
The compound’s pyrrolopyrimidine scaffold mimics purine bases, enabling binding to kinase ATP pockets. Key findings:
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Human neutrophil elastase (HNE) inhibition : The dione groups coordinate with catalytic serine residues, while the nitrophenyl moiety enhances hydrophobic interactions (IC₅₀ = 18 nM) .
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PI3K/Akt pathway modulation : Structural analogs inhibit phosphatidylinositol-3-kinase (PI3K) by competing with ATP, reducing PIP₃ production .
| Target | Assay | Result | Reference |
|---|---|---|---|
| HNE | Fluorogenic substrate hydrolysis | 72% inhibition at 30 µg/kg | |
| PI3Kα | ADP-Glo™ kinase assay | IC₅₀ = 4.6 nM |
Synthetic Routes and Precursor Reactions
The compound is synthesized via:
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Cyclocondensation : Reacting 4-nitrophenylglyoxal with 6-propyl-3,4-diaminopyrrolidine-2,5-dione under acidic conditions .
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Post-functionalization : Introducing the propyl chain via alkylation of a secondary amine intermediate .
| Step | Key Intermediate | Yield |
|---|---|---|
| Cyclocondensation | 3,4-Diaminopyrrolidine-2,5-dione | 62% |
| Propylation | 6-Propyl-pyrrolopyrimidinedione | 78% |
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(4-nitrophenyl)-6-propyl-pyrrolo[3,4-d]pyrimidine-2,5-dione , we compare it with analogs reported in recent literature and patents. Key differences in substituents, biological activities, and physicochemical properties are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]pyrimidine-dione Derivatives
Key Structural and Functional Insights
Substituent Electronic Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes with electron-deficient active sites (e.g., neutrophil elastase) compared to electron-donating groups like 4-hydroxyphenyl (81.99% α-glucosidase inhibition in Compound A) . Cyanophenyl (Patent 100) and chlorophenyl () substituents also exhibit electron-withdrawing properties but with reduced steric hindrance compared to nitro groups .
Alkyl Chain Modifications :
- The propyl chain in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, benzyl (Compound A) and 4-methoxybenzyl () groups increase aromatic interactions but may reduce metabolic stability .
- Methylbenzyl () and trifluoromethylphenyl (Patent 100) substituents enhance hydrophobic interactions, critical for targeting proteases like neutrophil elastase .
Biological Activity Trends :
Biological Activity
The compound 4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 330.34 g/mol. The presence of the nitrophenyl group is significant as it can influence the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds within the pyrrolopyrimidine class exhibit promising anticancer activities. For instance, research has shown that derivatives of pyrrolopyrimidine can selectively inhibit cancer cell proliferation. A study testing various analogs demonstrated that certain modifications to the pyrrolopyrimidine scaffold enhance selectivity towards human colon carcinoma cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | HT-29 (colon carcinoma) | 12.5 | High |
| Other Analog | HCT116 (colon carcinoma) | 20.0 | Moderate |
Sigma Receptor Binding
The compound's biological activity may also extend to sigma receptor binding. Sigma receptors are implicated in various neuropsychiatric disorders and are potential targets for drug development. A study on related tetrahydropyrimidine compounds indicated that modifications could lead to selective sigma receptor antagonism or agonism . The binding affinities and selectivity profiles for sigma receptors are crucial for understanding the therapeutic potential of this compound.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the nitrophenyl substituent may play a role in electron transfer processes that affect cellular signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- In vitro Studies : A series of in vitro assays demonstrated that modifications to the pyrrolopyrimidine core enhanced anticancer efficacy against multiple cancer cell lines while maintaining low toxicity to normal cells .
- In vivo Models : Animal studies showed that certain derivatives improved survival rates in tumor-bearing mice compared to controls . These findings suggest a potential for clinical applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
